molecular formula C18H17ClF3N3O B2431492 1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone CAS No. 900015-68-1

1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

Cat. No. B2431492
CAS RN: 900015-68-1
M. Wt: 383.8
InChI Key: NWRRMHFPFNRMFV-UHFFFAOYSA-N
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Description

The compound “1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine derivatives are known to possess a wide range of pharmacological activities .

Scientific Research Applications

Antitumor Activity

  • 1,2,4-Triazine derivatives bearing a piperazine amide moiety, similar in structure to the compound , have been investigated for their potential anticancer activities. Compounds with chlorophenyl substitutions exhibited promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Antimicrobial Activity

  • Azole-containing piperazine derivatives, which include structural elements akin to the compound, showed moderate to significant antibacterial and antifungal activities. Certain derivatives demonstrated remarkable and broad-spectrum antimicrobial efficacy (Gan et al., 2010).

Structural and Conformational Studies

  • N-alkoxy-substituted chlorophenyl thiazole-thiones, related in structure, have been studied for their conformational properties, revealing insights into molecular interactions and spatial orientations of similar compounds (Hartung et al., 2003).

Synthesis and Chemical Reactions

  • Various studies have focused on the synthesis of compounds with piperazine and chlorophenyl groups, providing methods for creating similar complex molecules for further research and application (Halnor et al., 2006).

Pharmacological Evaluation

  • Related compounds have been evaluated for their potential in pharmacological applications, including antipsychotic activity. This suggests the possible relevance of the compound for similar pharmacological studies (Bhosale et al., 2014).

properties

IUPAC Name

1-[3-[4-(4-chlorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O/c1-12(26)17-16(10-13(11-23-17)18(20,21)22)25-8-6-24(7-9-25)15-4-2-14(19)3-5-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRRMHFPFNRMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

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